4-((1H-Imidazol-1-yl)methyl)piperidin

Übersicht

Beschreibung

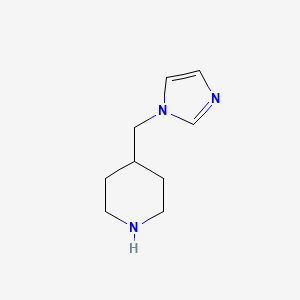

4-((1H-Imidazol-1-yl)methyl)piperidine is a chemical compound that features a piperidine ring substituted with a 1H-imidazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, which imparts unique chemical properties to the compound.

Wissenschaftliche Forschungsanwendungen

4-((1H-Imidazol-1-yl)methyl)piperidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of active pharmaceutical ingredients.

Wirkmechanismus

Target of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their amphoteric nature . They can show both acidic and basic properties, which allows them to interact with a wide range of biological targets.

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, which can result in various molecular and cellular effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-((1H-Imidazol-1-yl)methyl)piperidine typically involves the reaction of 1H-imidazole with a piperidine derivative. One common method is the condensation of 1H-imidazole with 4-chloromethylpiperidine under basic conditions. The reaction proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the electrophilic carbon of the chloromethyl group, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of 4-((1H-Imidazol-1-yl)methyl)piperidine can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving the use of solvents such as methanol or ethanol to dissolve the reactants and facilitate the reaction.

Analyse Chemischer Reaktionen

Types of Reactions: 4-((1H-Imidazol-1-yl)methyl)piperidine can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or peracids, leading to the formation of imidazole N-oxides.

Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, which can reduce any carbonyl groups present in the molecule.

Substitution: The imidazole ring can participate in electrophilic substitution reactions, where electrophiles such as halogens or alkyl groups replace hydrogen atoms on the ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ether.

Substitution: Halogens (e.g., chlorine, bromine), alkyl halides; reactions often conducted in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Imidazole N-oxides.

Reduction: Reduced derivatives with fewer carbonyl groups.

Substitution: Halogenated or alkylated imidazole derivatives.

Vergleich Mit ähnlichen Verbindungen

1-(Piperidin-4-yl)-1H-imidazole: Similar structure but with the imidazole ring directly attached to the piperidine nitrogen.

4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride: A salt form of the compound with enhanced solubility in water.

2-(1H-Imidazol-1-yl)ethylpiperidine: Features an ethyl linker between the imidazole and piperidine rings.

Uniqueness: 4-((1H-Imidazol-1-yl)methyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the imidazole and piperidine rings allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry.

Biologische Aktivität

4-((1H-Imidazol-1-yl)methyl)piperidine, also known by its chemical identifier 90748-03-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structural formula of 4-((1H-Imidazol-1-yl)methyl)piperidine can be represented as follows:

This compound features a piperidine ring substituted with an imidazole moiety, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of piperidine derivatives. For instance, various piperidine compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. In particular, derivatives similar to 4-((1H-Imidazol-1-yl)methyl)piperidine have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| 4-((1H-Imidazol-1-yl)methyl)piperidine | 0.0039 - 0.025 | S. aureus, E. coli |

| Other Piperidine Derivatives | Varies | Various strains |

Anti-inflammatory Activity

The compound has been studied for its role as a potential NLRP3 inhibitor, which is crucial in inflammatory pathways. In vitro studies suggest that certain derivatives can concentration-dependently inhibit IL-1β release in LPS/ATP-stimulated human macrophages, indicating a significant anti-inflammatory effect .

Key Findings:

- Compound activity showed inhibition rates of approximately 19.4% at 10 µM concentration.

- Structural modifications of piperidine derivatives led to enhanced anti-pyroptotic activities.

Anticancer Activity

Preliminary investigations into the anticancer properties of 4-((1H-Imidazol-1-yl)methyl)piperidine indicate that it may exhibit antiproliferative effects against various tumor cell lines. For example, similar compounds have been shown to inhibit cell proliferation in DLD-1 and T24 cell lines with IC50 values around 1.7 µM .

The biological activity of 4-((1H-Imidazol-1-yl)methyl)piperidine can be attributed to several mechanisms:

- Protein Interaction : The imidazole moiety facilitates binding to various proteins involved in signaling pathways.

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes linked to inflammation and cancer progression.

- Cellular Uptake : The piperidine structure enhances cellular permeability, allowing for effective intracellular action.

Study on Antimicrobial Properties

In a comparative study, various piperidine derivatives were synthesized and tested for their antimicrobial activity against a range of bacterial strains. The results indicated that modifications on the piperidine ring significantly influenced the antimicrobial potency, with some compounds achieving MIC values as low as 0.0048 mg/mL against E. coli .

Study on Anti-inflammatory Effects

A study focusing on the anti-inflammatory properties demonstrated that specific derivatives could effectively inhibit pyroptosis in macrophages, suggesting therapeutic potential in treating inflammatory diseases .

Eigenschaften

IUPAC Name |

4-(imidazol-1-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-3-10-4-2-9(1)7-12-6-5-11-8-12/h5-6,8-10H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCQDEWEJQHOJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627397 | |

| Record name | 4-[(1H-Imidazol-1-yl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90748-03-1 | |

| Record name | 4-[(1H-Imidazol-1-yl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.